2-bromo-N-[(1R)-1-(4-bromophenyl)ethyl]acetamide
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Overview
Description
2-bromo-N-[(1R)-1-(4-bromophenyl)ethyl]acetamide is an organic compound with the molecular formula C16H15Br2NO It is a brominated derivative of acetamide, featuring a bromophenyl group and an ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(1R)-1-(4-bromophenyl)ethyl]acetamide typically involves the bromination of N-[(1R)-1-(4-bromophenyl)ethyl]acetamide. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Bromination Reaction: The starting material, N-[(1R)-1-(4-bromophenyl)ethyl]acetamide, is dissolved in an appropriate solvent such as dichloromethane. Bromine is then added dropwise to the solution at a low temperature (0-5°C) to control the reaction rate and prevent over-bromination. The reaction mixture is stirred until the bromination is complete, as indicated by the disappearance of the starting material on thin-layer chromatography (TLC).
Purification: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(1R)-1-(4-bromophenyl)ethyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidative reactions can convert the compound into more oxidized forms, such as carboxylic acids or ketones, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like LiAlH4 in dry ether or NaBH4 in methanol.
Oxidation: Oxidizing agents like KMnO4 in aqueous solution or CrO3 in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, thiols, or ethers.
Reduction: Formation of primary or secondary amines, or alcohols.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Scientific Research Applications
2-bromo-N-[(1R)-1-(4-bromophenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its brominated structure makes it a versatile intermediate for various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy and safety in treating various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new industrial products.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(1R)-1-(4-bromophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(1R)-1-(4-bromophenyl)ethyl]acetamide: Lacks the additional bromine atom, resulting in different chemical reactivity and biological activity.
2-chloro-N-[(1R)-1-(4-chlorophenyl)ethyl]acetamide: Similar structure but with chlorine atoms instead of bromine, leading to differences in reactivity and potency.
2-iodo-N-[(1R)-1-(4-iodophenyl)ethyl]acetamide: Contains iodine atoms, which can significantly alter the compound’s chemical and biological properties.
Uniqueness
2-bromo-N-[(1R)-1-(4-bromophenyl)ethyl]acetamide is unique due to its specific brominated structure, which imparts distinct chemical reactivity and biological activity. The presence of bromine atoms enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-bromo-N-[(1R)-1-(4-bromophenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2NO/c1-7(13-10(14)6-11)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJWPMRCKKEERC-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Br)NC(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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